molecular formula C41H71N3O8 B1682375 Tildipirosin CAS No. 328898-40-4

Tildipirosin

Katalognummer: B1682375
CAS-Nummer: 328898-40-4
Molekulargewicht: 734.0 g/mol
InChI-Schlüssel: HNDXPZPJZGTJLJ-ZQFISELQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tildipirosin is a veterinary antibiotic sold under the brand name Zuprevo . It is used in pigs and cattle for the treatment or control of bovine respiratory disease associated with Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni .


Synthesis Analysis

This compound is synthesized through a series of chemical reactions. The process involves the preparation of 20-piperidyl-23-iodo-5-O-mycaminosyl-tylonolide, which is then used to prepare this compound . Another method involves dissolving tylosin phosphate in an organic solvent, adding formic acid and piperidine, and heating for reaction .


Molecular Structure Analysis

The molecular formula of this compound is C41H71N3O8 . It has a molecular weight of 734.02 .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C41H71N3O8 and a molecular weight of 734.02 .

Wissenschaftliche Forschungsanwendungen

Veterinärmedizin

Tildipirosin ist ein Makrolid-Antibiotikum, das derzeit für die Behandlung von Atemwegserkrankungen bei Rindern und Schweinen zugelassen ist . Es wird verwendet, um die Morbidität und Mortalität bei Nutztieren zu reduzieren, die schwerwiegend von bakteriellen Infektionen betroffen sein können .

Pharmakokinetik bei Milchziegen

Die Verteilungs- und Kinetik von this compound in Plasma, Milch und somatischen Zellen wurden bei Milchziegen untersucht . This compound wurde in einer Einzeldosis von 2 mg/kg intravenös (IV) und 4 mg/kg intramuskulär (IM) und subkutan (SC) verabreicht .

Pharmakokinetik bei Mutterschafen

Die Kinetik einer Einzeldosis für this compound wurde bei klinisch gesunden Mutterschafen nach intravenöser (IV), intramuskulärer (IM) und subkutaner (SC) Verabreichung einer kommerziellen Formulierung untersucht .

Milchkontamination

Nach der Verabreichung hält this compound neunmal länger in der Milch an als im Plasma . Dies deutet darauf hin, dass die Milchproduktion behandelter Tiere mindestens 45 Tage lang verworfen werden sollte oder dass Ziegen in der Trockenzeit behandelt werden sollten .

Exposition von somatischen Zellen

Wenn somatische Zellen berücksichtigt werden, übersteigt die Persistenz und Exposition, gemessen durch die Fläche unter der Konzentrations-Zeit-Kurve (AUC), die im Plasma erhaltenen Werte deutlich . Dies deutet darauf hin, dass this compound eine hohe intrazelluläre Konzentration aufweist, was für die Behandlung intrazellulärer bakterieller Infektionen von Vorteil sein könnte.

Sicherheit und Verträglichkeit

Während des gesamten Experiments waren alle Mutterschafe gesund, und es wurden keine lokalen oder systemischen Nebenwirkungen während oder nach der IV-, IM- und SC-Verabreichung von this compound beobachtet . Dies zeigt, dass this compound bei diesen Tieren gut verträglich ist.

Wirkmechanismus

Target of Action

Tildipirosin primarily targets the 23S ribosomal RNA of the 50S subunit in bacteria . This subunit plays a crucial role in the process of protein synthesis within the bacterial cell.

Mode of Action

This compound, like other macrolides, inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit . This binding prevents the addition of new amino acids to the growing peptide chain, thereby halting protein synthesis and inhibiting bacterial growth .

Biochemical Pathways

It is known that the drug interferes with protein synthesis, which is a vital process for bacterial survival and replication . By inhibiting this process, this compound disrupts the normal functioning of the bacteria, leading to their eventual death or growth inhibition .

Pharmacokinetics

This compound exhibits extensive distribution to the site of respiratory infection followed by slow elimination . The pharmacokinetic studies of unbound this compound in plasma were determined following subcutaneous injection of single doses of 1, 2, 4, 6, and 8 mg/kg of body weight in neutropenic lung-infected mice . The apparent volume of distribution in the steady state was 7.2 L/kg and clearance 0.64 L/h/kg . Plasma and milk half-lives were 6.2 and 58.3 h, respectively, indicating nine times longer persistence of this compound in milk than in plasma .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth. By binding to the 23S ribosomal RNA of the 50S subunit, this compound prevents the bacteria from synthesizing essential proteins, thereby inhibiting their growth and proliferation . This leads to a reduction in the bacterial population, aiding in the resolution of bacterial infections .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, stress from transportation, fatigue, anxiety, or viral infections can increase the susceptibility of cattle to bovine respiratory disease (BRD), a condition commonly treated with this compound . Furthermore, the drug’s efficacy can also be influenced by the specific characteristics of the bacterial strain, including its resistance profile . Therefore, the environment in which this compound is used can significantly impact its action, efficacy, and stability.

Safety and Hazards

Tildipirosin may cause an allergic skin reaction and is suspected of damaging fertility. It may also cause damage to organs through prolonged or repeated exposure .

Zukünftige Richtungen

The most effective Tildipirosin dosage regimens result in reductions, relative to the bacterial number at the start of this compound treatment, of 2.24 ± 0.21 log10 CFU/lung . These results can facilitate efforts to define more rational designs of dosage regimens of this compound using classical PK/PD concepts for the treatment of respiratory diseases in pigs and cattle .

Biochemische Analyse

Biochemical Properties

Tildipirosin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets bacterial ribosomal RNA, inhibiting protein synthesis by binding to the 50S subunit of the ribosome . This interaction prevents the translocation necessary for peptide chain elongation, effectively halting bacterial growth . This compound also interacts with enzymes involved in bacterial metabolism, further enhancing its antibacterial activity .

Cellular Effects

This compound exerts its effects on various types of cells and cellular processes. In bacterial cells, it inhibits protein synthesis, leading to cell death . In mammalian cells, this compound has been shown to have anti-inflammatory and immunomodulatory effects . It influences cell signaling pathways by modulating the production of cytokines and other inflammatory mediators . Additionally, this compound affects gene expression and cellular metabolism by altering the transcriptional profile of target cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the 50S ribosomal subunit, where it inhibits protein synthesis by blocking the elongation of the peptide chain . This binding interaction is highly specific and results in the inhibition of bacterial growth. This compound also affects the expression of genes involved in bacterial metabolism and stress response, further contributing to its antibacterial activity . Additionally, this compound has been shown to modulate the activity of enzymes involved in bacterial cell wall synthesis, enhancing its bactericidal effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known for its stability and slow degradation, allowing for sustained antibacterial activity . In in vitro studies, this compound has been shown to maintain its efficacy over extended periods, with minimal degradation . In in vivo studies, this compound exhibits long-term effects on cellular function, including sustained inhibition of bacterial growth and modulation of immune responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats respiratory infections in cattle and swine, with minimal adverse effects . At higher doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with higher doses leading to increased antibacterial activity but also increased risk of adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to bacterial metabolism and resistance mechanisms . It interacts with enzymes involved in the synthesis of bacterial cell wall components, leading to inhibition of cell wall synthesis and bacterial death . This compound also affects metabolic flux and metabolite levels in bacterial cells, further enhancing its antibacterial activity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed and distributed to the site of infection, with high concentrations observed in lung tissue and bronchial fluid . This compound interacts with transporters and binding proteins that facilitate its uptake and accumulation in target tissues . This extensive distribution allows for sustained antibacterial activity at the site of infection .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm of bacterial cells, where it exerts its antibacterial effects . This compound targets the ribosomes, inhibiting protein synthesis and leading to bacterial cell death . In mammalian cells, this compound may localize to specific compartments or organelles involved in immune responses, further enhancing its anti-inflammatory and immunomodulatory effects .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for Tildipirosin involves the condensation of a macrolide ring with a pyrrolidine ring. The macrolide ring is derived from erythromycin A, while the pyrrolidine ring is synthesized separately and then coupled with the macrolide ring. The final product is obtained through purification and isolation techniques.", "Starting Materials": [ "Erythromycin A", "Ethyl 2-oxo-4-phenylbutanoate", "Sodium borohydride", "Sodium methoxide", "Pyrrolidine", "Methanol", "Acetic acid", "Hydrochloric acid", "Water" ], "Reaction": [ "Erythromycin A is converted to its 9,10-anhydro derivative through treatment with ethyl 2-oxo-4-phenylbutanoate in the presence of sodium borohydride.", "The resulting compound is treated with sodium methoxide to form the macrolide ring.", "Pyrrolidine is synthesized separately through a multi-step reaction involving methanol, acetic acid, and hydrochloric acid.", "The pyrrolidine ring is coupled with the macrolide ring through a condensation reaction.", "The resulting product is purified through isolation techniques to obtain Tildipirosin." ] }

CAS-Nummer

328898-40-4

Molekularformel

C41H71N3O8

Molekulargewicht

734.0 g/mol

IUPAC-Name

(5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-15-(piperidin-1-ylmethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione

InChI

InChI=1S/C41H71N3O8/c1-8-35-32(26-44-20-13-10-14-21-44)23-27(2)15-16-33(45)28(3)24-31(17-22-43-18-11-9-12-19-43)40(29(4)34(46)25-36(47)51-35)52-41-39(49)37(42(6)7)38(48)30(5)50-41/h15-16,23,28-32,34-35,37-41,46,48-49H,8-14,17-22,24-26H2,1-7H3/b16-15+,27-23+/t28-,29+,30-,31+,32-,34?,35-,37+,38-,39-,40-,41+/m1/s1

InChI-Schlüssel

HNDXPZPJZGTJLJ-ZQFISELQSA-N

Isomerische SMILES

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](C(CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CCN3CCCCC3)C)\C)CN4CCCCC4

SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CCCCC3)C)C)CN4CCCCC4

Kanonische SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CCCCC3)C)C)CN4CCCCC4

Aussehen

Solid powder

328898-40-4

Piktogramme

Irritant; Health Hazard

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

20,23-dipiperidinyl-mycaminosyl-tylonolide
tildipirosin

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tildipirosin
Reactant of Route 2
Reactant of Route 2
Tildipirosin
Reactant of Route 3
Tildipirosin
Reactant of Route 4
Tildipirosin
Reactant of Route 5
Tildipirosin
Reactant of Route 6
Reactant of Route 6
Tildipirosin
Customer
Q & A

Q1: How does Tildipirosin exert its antibacterial effect?

A1: this compound, a 16-membered-ring macrolide antibiotic, targets the bacterial ribosome, specifically binding to the macrolide site within the large subunit []. This binding interferes with protein synthesis, ultimately leading to bacterial growth inhibition or death.

Q2: What is the molecular formula and weight of this compound?

A3: While the provided research papers do not explicitly state the molecular formula and weight, they provide the chemical name: 20,23-dipiperidinyl-mycaminosyl-tylonolide []. This information can be used to determine the molecular formula and weight.

Q3: Have any computational methods been used to study this compound?

A4: Yes, Monte Carlo simulations were employed to predict the optimal dose regimens of this compound for treating respiratory diseases in pigs and cattle []. This approach combined pharmacokinetic data with pharmacodynamic models to estimate the drug exposure required for different levels of antibacterial activity.

Q4: How do the structural differences between this compound and other macrolides like Tylosin and Tilmicosin translate to differences in their activity?

A5: The presence of two piperidine groups in this compound, which are absent in Tylosin and Tilmicosin, contributes to its unique interactions within the ribosome's macrolide binding site []. The 23-piperidine interacts with the tunnel wall, while the 20-piperidine points towards the tunnel lumen, potentially interfering with nascent peptide chain formation []. These interactions likely contribute to this compound's distinct antibacterial profile.

Q5: What are the key pharmacokinetic features of this compound in cattle?

A6: Following a single subcutaneous injection in cattle, this compound exhibits rapid absorption, reaching a maximum plasma concentration (Cmax) of 0.7 μg/mL within 23 minutes []. It demonstrates extensive distribution to the respiratory tract, with significantly higher concentrations found in lung tissue and bronchial fluid compared to plasma []. The elimination half-life (T1/2) is relatively long, around 9 days, indicating a slow clearance from the body [].

Q6: How does this compound's pharmacokinetic profile in lung tissue and bronchial fluid differ from its plasma profile?

A7: this compound concentrations in lung tissue and bronchial fluid significantly surpass those in plasma [, ]. In lung tissue, concentrations peak at 14.8 μg/g one day post-administration and remain detectable even after 28 days []. Similarly, in bronchial fluid, the drug maintains a plateau of approximately 3.5 μg/g for the first three days, declining slowly thereafter with detectable levels until day 21 []. This sustained presence in the respiratory tract contributes to its efficacy against respiratory pathogens.

Q7: Does the route of administration impact this compound's pharmacokinetics?

A8: Yes, studies in goats demonstrate route-dependent variations in this compound's pharmacokinetics [, ]. Following intravenous administration, the volume of distribution at steady-state is 7.2 L/kg, with a plasma half-life of 6.2 hours []. Intramuscular and subcutaneous injections result in longer half-lives in whole milk and somatic cells compared to plasma, highlighting the drug's distribution and persistence in different compartments [].

Q8: What is the absolute bioavailability of this compound?

A9: The absolute bioavailability of this compound varies depending on the route of administration and the species. In cattle, the absolute bioavailability following subcutaneous injection is 78.9% []. In goats, it reaches 96.64% after subcutaneous administration []. This high bioavailability contributes to its effectiveness after parenteral administration.

Q9: Does the presence of infection alter this compound's pharmacokinetics?

A10: Research in chickens infected with Mycoplasma gallisepticum showed that infection can alter this compound's pharmacokinetic parameters []. Infected chickens exhibited lower Cmax and area under the curve (AUC) values compared to healthy chickens, while their clearance rate was significantly higher []. This suggests that the presence of infection might influence drug disposition and elimination.

Q10: What is the primary PK/PD index for this compound's antibacterial activity?

A11: Research using a murine lung infection model identified the ratio of the area under the unbound concentration-time profile over 24 h to the minimum inhibitory concentration (fAUC0-24 h/MIC) as the most relevant PK/PD index for this compound []. This index, which reflects both drug exposure and potency, effectively described the relationship between this compound exposure and its antibacterial effect against Pasteurella multocida [].

Q11: What is the impact of serum on this compound's in vitro activity against Actinobacillus pleuropneumoniae?

A13: Supplementing culture media with serum substantially enhances this compound's in vitro activity against Actinobacillus pleuropneumoniae []. This effect is likely due to the higher protein binding of this compound in the presence of serum, leading to increased drug concentrations at the target site.

Q12: How does this compound compare to other antimicrobials in treating BRD?

A15: Several studies have compared this compound's effectiveness to other antimicrobials commonly used for BRD, such as tulathromycin, tilmicosin, and florfenicol [, , , , ]. While generally effective, the comparative efficacy varies depending on the specific pathogen, study design, and outcome measures.

Q13: What are the known mechanisms of macrolide resistance in bacteria?

A16: Macrolide resistance in bacteria can arise through several mechanisms, including target site modification (mutations in the 23S rRNA gene), efflux pump mechanisms (active removal of the drug from the bacterial cell), and enzymatic inactivation (modification or degradation of the macrolide molecule) [].

Q14: Are there specific mutations in the 23S rRNA gene associated with macrolide resistance in Mycoplasma bovis?

A17: Yes, analysis of Mycoplasma bovis isolates from Canadian feedlot cattle revealed that mutations in domains II (nucleotide 748; E. coli numbering) and V (nucleotides 2059 and 2060) of the 23S rRNA gene are associated with macrolide resistance []. These mutations can affect the binding affinity of macrolides, including this compound, to the ribosome, compromising their efficacy.

Q15: What strategies have been explored to enhance this compound delivery into cells?

A19: Recognizing that this compound's efficacy against intracellular bacteria is limited by its poor membrane permeability, researchers have developed this compound-loaded xanthan gum-gelatin composite nanogels []. These nanogels, with their small size and negative charge, efficiently deliver this compound into cells via clathrin-mediated endocytosis, improving its activity against intracellular Staphylococcus aureus [].

Q16: What analytical techniques are commonly used to measure this compound concentrations in biological samples?

A16: Several analytical methods have been employed for quantifying this compound in various matrices, including:

  • High-performance liquid chromatography with ultraviolet detection (HPLC-UV): This method offers simplicity, speed, and cost-effectiveness for determining this compound concentrations in plasma, milk, and other biological samples [, , , , ].
  • High-performance liquid chromatography with tandem mass spectrometry detection (HPLC-MS/MS): This technique provides high sensitivity and selectivity, making it suitable for quantifying this compound in complex matrices [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.